molecular formula C11H12BrNO2S2 B5152723 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide

Cat. No. B5152723
M. Wt: 334.3 g/mol
InChI Key: VDVRXAFTLGVMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research for determining cell viability and proliferation. MTT is a water-soluble tetrazolium salt that can be converted into a purple formazan product by mitochondrial dehydrogenases of living cells. This conversion is used as a measure of cell viability and proliferation.

Mechanism of Action

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is converted into a purple formazan product by mitochondrial dehydrogenases of living cells. The conversion of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide to formazan is dependent on the activity of these dehydrogenases and is therefore a measure of cell viability and proliferation.
Biochemical and Physiological Effects:
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.

Advantages and Limitations for Lab Experiments

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has several advantages over other cell viability assays. It is easy to use, cost-effective, and provides accurate and reliable results. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also compatible with a wide range of cell types and can be used with both adherent and suspension cells.
However, 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has some limitations. It is a colorimetric assay and is therefore susceptible to interference from colored compounds. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also dependent on the activity of mitochondrial dehydrogenases and may not accurately reflect cell viability in certain cell types or under certain experimental conditions.

Future Directions

There are several future directions for the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of new 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cellular functions, such as oxidative stress and DNA damage. Another direction is the development of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the screening of potential drug candidates in 3D cell culture models, which more closely mimic the in vivo environment. Additionally, the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information about cellular responses to experimental treatments.

Synthesis Methods

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-methylbenzothiazolium-2-hydroxy-1,1-dioxide with sodium chloroacetate and sodium borohydride in an aqueous solution. The resulting product is then treated with hydrobromic acid to obtain 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide as a yellow powder.

Scientific Research Applications

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is widely used in scientific research for determining cell viability and proliferation. It is used in various assays, such as cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also used in drug discovery and development for screening potential drug candidates for their effects on cell viability and proliferation.

properties

IUPAC Name

2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2.BrH/c1-2-12-8-5-3-4-6-9(8)16-11(12)15-7-10(13)14;/h3-6H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVRXAFTLGVMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)SCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide

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